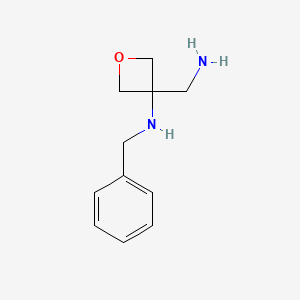

3-(aminomethyl)-N-benzyloxetan-3-amine

Description

3-(Aminomethyl)-N-benzyloxetan-3-amine (CAS: 1021392-83-5) is a substituted oxetane derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure comprises an oxetane ring (a four-membered oxygen-containing heterocycle) functionalized with an aminomethyl group and a benzyl substituent on the same carbon atom. This compound is primarily used as a laboratory chemical for scientific research, particularly in medicinal chemistry, where oxetane rings are valued for their metabolic stability and ability to modulate physicochemical properties in drug candidates .

Structure

2D Structure

Propriétés

IUPAC Name |

3-(aminomethyl)-N-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIWSWUJHJELRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725547 | |

| Record name | 3-(Aminomethyl)-N-benzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021392-83-5 | |

| Record name | 3-(Aminomethyl)-N-benzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(aminomethyl)-N-benzyloxetan-3-amine is a compound with diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

- CAS Number : 1021392-83-5

- Structure : The compound features an oxetane ring, which is known for its unique reactivity and potential in drug design.

This compound exhibits various biological activities primarily through its interaction with nitric oxide (NO) pathways:

- Nitric Oxide Production : The compound acts as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the production of NO. This signaling molecule has significant implications in vascular biology and inflammation .

- Inflammation Modulation : It enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating a potential role in inflammatory responses .

Pharmacological Activities

The pharmacological profile of this compound includes:

Case Studies and Research Findings

- Anticonvulsant Activity :

- Antimicrobial Properties :

- Inflammation Studies :

Applications De Recherche Scientifique

The compound 3-(aminomethyl)-N-benzyloxetan-3-amine , with the CAS number 1021392-83-5, is a secondary amine that has garnered attention in various scientific research applications. This article explores its potential uses in different fields, supported by data tables and insights from diverse sources.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or specificity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the benzyloxy group have led to increased potency against specific cancer cell lines.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules. Its amine functionality allows it to participate in various reactions such as:

- N-Alkylation

- Amidation

- Formation of heterocycles

Data Table: Reaction Pathways

| Reaction Type | Description | Example Products |

|---|---|---|

| N-Alkylation | Reaction with alkyl halides | N-Alkylated amines |

| Amidation | Formation of amides with carboxylic acids | Amide derivatives |

| Heterocycle Formation | Synthesis of nitrogen-containing rings | Pyrrolidine derivatives |

Material Science

In material science, this compound can be utilized in the development of polymers and coatings due to its reactive amine group. It can enhance the mechanical properties and durability of materials.

Application: Coatings

Research has shown that incorporating this compound into polymer matrices can improve adhesion and resistance to environmental factors.

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides. Its ability to modify biological pathways makes it a candidate for creating targeted agrochemicals.

Case Study: Herbicide Development

Studies have indicated that certain derivatives of this compound exhibit herbicidal activity against specific weed species, making them valuable in agricultural practices.

Biochemical Research

In biochemical research, this compound can be used to study enzyme interactions or as a ligand in receptor binding studies due to its structural characteristics.

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 3-(aminomethyl)-N-benzyloxetan-3-amine are best contextualized by comparing it to analogs with variations in substituents, ring systems, or amine functionalities. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues of this compound

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The dibenzyl analog (CAS 1021392-84-6) exhibits higher lipophilicity due to the two aromatic benzyl groups, which may enhance membrane permeability but reduce aqueous solubility .

- Solubility : Salt forms (e.g., hydrochloride in CAS 874473-14-0, oxalate in CAS 1956341-96-0) improve solubility in polar solvents, making them preferable for formulation .

- Metabolic Stability : The oxetane ring in all analogs confers resistance to oxidative metabolism compared to acyclic amines (e.g., N-benzylbut-3-en-1-amine) .

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 3-(aminomethyl)-N-benzyloxetan-3-amine typically involves:

- Formation of the oxetane ring or its precursor.

- Introduction or protection of the amino groups.

- Benzylation or incorporation of the benzyloxy substituent on nitrogen.

- Reductive amination or amine substitution reactions to install the aminomethyl group.

Preparation via Tertiary Amine N-Oxide Intermediate and Reductive Cleavage

One established approach to secondary amines from tertiary amines involves oxidation to N-oxides followed by reductive cleavage, which can be adapted for preparing this compound if starting from an appropriate tertiary amine precursor.

-

- React the tertiary amine precursor containing a benzyl substituent with an organic peracid (e.g., m-chloroperbenzoic acid) to form the N-oxide intermediate.

- Subject the N-oxide to reduction using an alkali metal (e.g., sodium or potassium) in liquid ammonia, often in the presence of a proton donor.

- This step cleaves the benzyl group selectively, yielding the secondary amine with the aminomethyl functionality intact.

-

- High selectivity for cleavage of benzyl and related groups.

- Applicable to complex ring systems, including oxetane derivatives.

-

- Oxidation temperature: about 0 to 40 °C.

- Reduction temperature: typically low temperature in liquid ammonia (-33 °C).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Tertiary amine + organic peracid (e.g., m-CPBA), 0-40 °C | Formation of tertiary amine N-oxide |

| 2 | N-oxide + alkali metal (Na, K) in liquid NH3, proton donor | Cleavage of benzyl group to secondary amine |

This method is described in detail in patent US3856795A and is broadly applicable to benzyl-substituted tertiary amines, which can be adapted for oxetane-containing amines.

Reductive Amination of Oxetane Aldehyde Intermediates

Another route involves the synthesis of oxetane aldehyde intermediates followed by reductive amination with benzylamine or related amines to install the aminomethyl and benzyloxy substituents.

-

- Synthesize 3-formyl oxetane derivatives (analogous to 3-formyl tetrahydrofuran in related systems).

- React the aldehyde with benzylamine under reductive amination conditions using hydrogenation catalysts or hydride reagents.

- This forms the aminomethyl group attached to the oxetane ring nitrogen with benzyl protection.

-

- Catalysts such as rhodium complexes or Iridium hydride complexes can be used for reductive amination.

- Reaction temperatures typically range from 40 to 100 °C.

- Solvents: methanol or ethanol under inert atmosphere.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-formyl oxetane + benzylamine + catalyst + base (e.g., Cs2CO3), MeOH, 100 °C, Ar atmosphere | Reductive amination to aminomethyl oxetane |

| 2 | Purification by chromatography | Isolation of this compound |

This method is supported by research on N-benzylated amines synthesis via tandem reductive amination catalyzed by metal complexes.

Multi-Step Cyclization and Functional Group Transformations

A more classical approach involves multi-step synthesis starting from diethyl malonate or malic acid derivatives to build the oxetane ring, followed by functional group transformations to introduce the aminomethyl and benzyloxy groups.

-

- Condensation of diethyl malonate with ethyl chloroacetate to form intermediates.

- Reduction with sodium borohydride to generate hydroxymethyl oxetane intermediates.

- Cyclization and sulfonation steps to activate the ring.

- Substitution with phthalimide potassium salt followed by ammonolysis to yield aminomethyl oxetane.

- Benzylation of the nitrogen to introduce the benzyloxy group.

-

- Multiple steps with moderate overall yield.

- Use of large amounts of reducing agents (e.g., sodium borohydride).

- Potential ring-opening side reactions.

-

- Using malic acid hydrogenation to 1,2,4-butanetriol, followed by cyclization, halogenation, cyanidation, and reduction to aminomethyl oxetane.

- Catalysts include ruthenium on carbon, hydroxyapatite-supported nickel.

- Careful control of halogenation to prevent ring-opening.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Diethyl malonate + ethyl chloroacetate + NaOEt | Condensation intermediate |

| 2 | Sodium borohydride reduction | Hydroxymethyl oxetane intermediate |

| 3 | Cyclization + methylsulfonyl chlorosulfonation | Activated oxetane intermediate |

| 4 | Phthalimide potassium salt substitution + ammonolysis | 3-aminomethyl oxetane |

| 5 | Benzylation of nitrogen | This compound |

This approach is detailed in patent CN110407776B with variations depending on catalysts and reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Tertiary amine N-oxide reduction | Peracid oxidation, alkali metal reduction in liquid NH3 | Selective benzyl cleavage, high yield | Requires handling liquid ammonia, strong reductants |

| Reductive amination of aldehyde | 3-formyl oxetane, benzylamine, metal catalyst, base, MeOH, 100 °C | Mild conditions, catalytic, scalable | Requires aldehyde intermediate synthesis |

| Multi-step cyclization & substitution | Diethyl malonate, NaBH4 reduction, sulfonation, ammonolysis, benzylation | Uses inexpensive raw materials | Multi-step, low overall yield, hazardous reagents |

Summary of Research Findings and Recommendations

- The N-oxide intermediate method offers a robust and selective way to prepare secondary amines such as this compound from benzyl-substituted tertiary amines, with well-documented reaction conditions and yields.

- Reductive amination of oxetane aldehydes with benzylamine catalyzed by metal complexes provides a modern, catalytic, and efficient synthetic route with good functional group tolerance.

- The multi-step synthetic routes starting from malonate or malic acid derivatives are classical but less efficient due to multiple steps, use of hazardous reagents, and lower yields; however, they remain valuable when starting from inexpensive raw materials.

- For industrial or large-scale synthesis, catalytic reductive amination or N-oxide reduction methods are preferable due to better scalability and safety profiles.

Q & A

Basic: What are the established synthetic routes for 3-(aminomethyl)-N-benzyloxetan-3-amine, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution on the oxetane ring. A common approach includes:

- Step 1: Preparation of 3-(aminomethyl)oxetan-3-amine via ring-opening of oxetane derivatives followed by functionalization .

- Step 2: Benzylation using benzyl halides or via Buchwald-Hartwig coupling to introduce the N-benzyl group. Key intermediates include 3-nitrooxetane (oxidized precursor) and protected aminomethyl-oxetane derivatives .

- Purification: Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling reaction temperature (20–60°C) and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.